3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities. Among the derivatives, PTQ-03 and ETQ-03 exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. The compounds PTQ-04 and NTQ-01 showed potent anticonvulsant activity, indicating the potential for medical applications in treating infections and convulsions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Enantioselective Synthesis
Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, leading to highly functionalized dihydropyridines with excellent enantioselectivity. This process underscores the compound's role in the synthesis of complex molecules with potential pharmaceutical applications (Sun, Yu, Ding, & Ma, 2007).
Antioxidant Activity
Salem, Farhat, Errayes, and Madkour (2015) utilized a tetrahydropyrimidine derivative to synthesize novel fused heterocyclic compounds, including thiazolopyrimidines and pyrimidoquinazolines, characterized by their IR, NMR, and mass spectral data. The compounds were investigated for their antioxidant activities, demonstrating the potential for therapeutic use in oxidative stress-related conditions (Salem, Farhat, Errayes, & Madkour, 2015).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) synthesized new quinazoline derivatives with Schiff bases and evaluated them for anti-inflammatory and analgesic activities. This research highlights the compound's utility in developing new treatments for inflammation and pain management (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Antitumor Activity
Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some derivatives showed remarkable broad-spectrum antitumor activity, indicating the compound's relevance in cancer research (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
properties
IUPAC Name |
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13-7-3-8-17(13)9-4-10-18-14(20)11-5-1-2-6-12(11)16-15(18)21/h1-2,5-6H,3-4,7-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRYVWRIWBGHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.